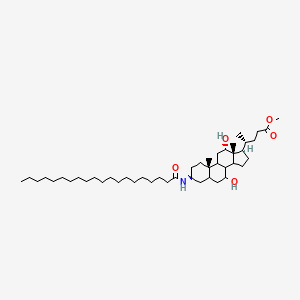![molecular formula C14H21Cl2NO B1426530 3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219980-56-9](/img/structure/B1426530.png)
3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Vue d'ensemble
Description
“3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the formula C14H21Cl2NO . It is a heterocyclic compound that falls under the category of piperidines .
Physical And Chemical Properties Analysis
The compound is stored in a dry room at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Structural Studies
- 3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride and related compounds are synthesized for structural studies and analysis. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized using a similar process, underwent structural proofing through spectral studies and X-ray diffraction, revealing its crystallization in the monoclinic crystal system (Kumar et al., 2016).
Antimicrobial and Antioxidant Activities
- Compounds synthesized in a similar manner have been evaluated for their in vitro antimicrobial and antioxidant susceptibilities. The synthesis of these compounds often involves a Knoevenagel condensation reaction, which is essential in exploring their potential biological activities (Kumar et al., 2016).
Potential in Cancer Research
- Piperidine derivatives, like the related 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, have shown significant cytotoxicity toward various cells and potential as anticancer agents. Studies have revealed that these piperidines constitute new classes of cytotoxic agents (Dimmock et al., 1998).
Drug Development and Pharmaceutical Applications
- Piperidine derivatives have been studied for use in pharmaceutical compositions. The novel synthesis techniques and the potential biological activities of these compounds make them candidates for drug development (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Molecular and Crystallographic Analysis
- The molecular and crystal structures of related piperidine compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, have been determined through X-ray diffraction analysis. These studies provide insight into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
3-[2-[(3-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-14-5-1-3-13(9-14)11-17-8-6-12-4-2-7-16-10-12;/h1,3,5,9,12,16H,2,4,6-8,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWUBCVOCXTDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile](/img/structure/B1426452.png)
![[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1426453.png)
![3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid](/img/structure/B1426455.png)

![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1426457.png)


![7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1426463.png)

![N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426465.png)


![2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1426469.png)